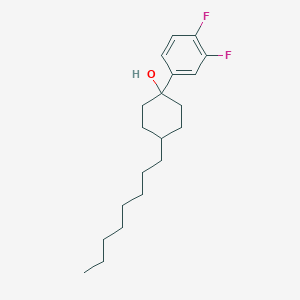![molecular formula C13H19IO3S B14365546 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene CAS No. 90184-02-4](/img/structure/B14365546.png)
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a hexyl chain bearing a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene typically involves a multi-step process. One common approach is the iodination of a benzene derivative followed by the introduction of the hexyl chain and the methanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene involves its interaction with molecular targets through various pathways. The iodine atom and the methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
- 1-Iodo-3-{[6-(methylsulfonyl)hexyl]oxy}benzene
- 1-Bromo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
- 1-Chloro-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
Comparison: Compared to its analogs, 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene exhibits unique reactivity due to the presence of the iodine atom, which is a larger and more polarizable halogen. This influences its behavior in chemical reactions and its applications in various fields.
属性
CAS 编号 |
90184-02-4 |
|---|---|
分子式 |
C13H19IO3S |
分子量 |
382.26 g/mol |
IUPAC 名称 |
1-iodo-3-(6-methylsulfonylhexoxy)benzene |
InChI |
InChI=1S/C13H19IO3S/c1-18(15,16)10-5-3-2-4-9-17-13-8-6-7-12(14)11-13/h6-8,11H,2-5,9-10H2,1H3 |
InChI 键 |
LDHDKUNMNHZDHK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCCCCCOC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


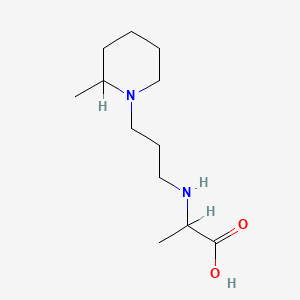
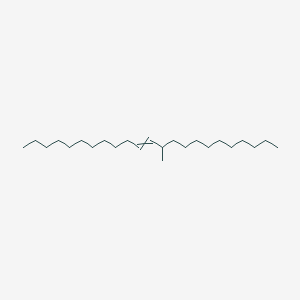
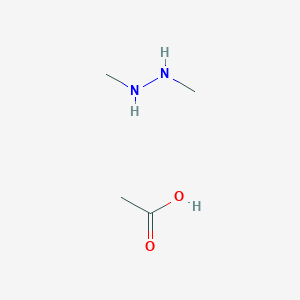
phosphaniumolate](/img/structure/B14365481.png)
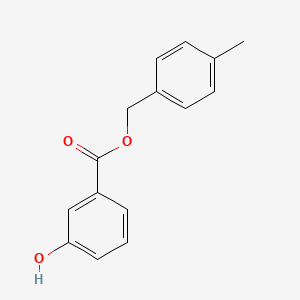
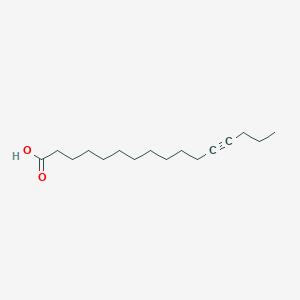



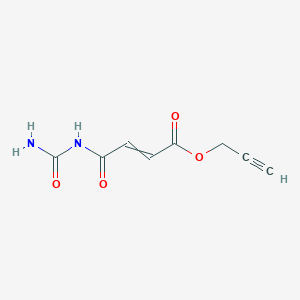
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)

